molecular formula C14H10N4S2 B11051201 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-

8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-

Cat. No. B11051201
M. Wt: 298.4 g/mol
InChI Key: SJEGIGGHYFUXFR-UHFFFAOYSA-N
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Description

8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound with the chemical formula C₁₂H₁₂N₄S. It belongs to the class of fused pyrimidine derivatives and exhibits intriguing structural features. The compound’s aromatic rings and sulfur-containing heterocycles contribute to its unique properties.

Preparation Methods

Synthetic Routes:

    Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Synthesis:

    Industrial Production Methods:

Chemical Reactions Analysis

8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring may lead to the corresponding dihydro compound.

    Substitution: Substituents can be introduced at different positions using appropriate reagents.

    Major Products: The major products depend on reaction conditions and substituents. For example, substitution at the 2-position of the triazole ring leads to diverse derivatives.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Medicine: It exhibits potential pharmacological activities, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.

    Biology: Its interactions with biological targets are investigated.

    Industry: It may serve as a precursor for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its fused ring system, we can compare it with related compounds:

    3-Ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine:

    5-Ethyl-3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine:

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine:

properties

Molecular Formula

C14H10N4S2

Molecular Weight

298.4 g/mol

IUPAC Name

4-thiophen-2-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C14H10N4S2/c1-3-8-9(4-1)20-14-11(8)13-16-12(10-5-2-6-19-10)17-18(13)7-15-14/h2,5-7H,1,3-4H2

InChI Key

SJEGIGGHYFUXFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CS5

Origin of Product

United States

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